molecular formula C7H15NO B6229596 (1,3,3-trimethylazetidin-2-yl)methanol CAS No. 2411419-60-6

(1,3,3-trimethylazetidin-2-yl)methanol

Cat. No.: B6229596
CAS No.: 2411419-60-6
M. Wt: 129.2
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Description

(1,3,3-Trimethylazetidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a hydroxymethyl group attached to the second carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-trimethylazetidin-2-yl)methanol typically involves the reaction of 2-azetidinone with a suitable methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride to facilitate the methylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: (1,3,3-Trimethylazetidin-2-yl)formaldehyde or (1,3,3-trimethylazetidin-2-yl)carboxylic acid.

    Reduction: (1,3,3-Trimethylazetidin-2-yl)methanamine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

(1,3,3-Trimethylazetidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1,3,3-trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The azetidine ring’s unique structure may also contribute to its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    (1-Methylazetidin-3-yl)methanol: Similar structure but with a methyl group instead of a trimethyl group.

    (S)-(1,3,3-Trimethylazetidin-2-yl)methanol: The stereoisomer of the compound with potential differences in biological activity.

Uniqueness: (1,3,3-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern on the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

2411419-60-6

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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